3,4,5-triethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3,4,5-Triethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-triethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the tetrahydroquinoline core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline ring.
Introduction of the oxo group: The tetrahydroquinoline intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxo group at the 2-position.
Attachment of the benzamide moiety: The final step involves the coupling of the 2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline with 3,4,5-triethoxybenzoic acid chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anti-Cancer Activity: It could interfere with cell division by targeting microtubules or inhibiting specific kinases.
Neuroprotective Activity: It might modulate neurotransmitter levels or protect neurons from oxidative stress.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Similar core structure but with an acetamide group instead of a benzamide group.
Uniqueness: 3,4,5-Triethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the presence of ethoxy groups, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-5-13-27-20-11-10-19(14-17(20)9-12-23(27)28)26-25(29)18-15-21(30-6-2)24(32-8-4)22(16-18)31-7-3/h10-11,14-16H,5-9,12-13H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATABKPIBILRANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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